molecular formula C20H18ClN3O5 B2817709 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 2034398-41-7

3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2817709
CAS No.: 2034398-41-7
M. Wt: 415.83
InChI Key: QQHFQRCDILCGKC-UHFFFAOYSA-N
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Description

3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features a combination of pyrimidine, piperidine, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chlorinated pyrimidine derivatives.

    Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chloropyrimidine intermediate.

    Coupling with Chromenone: The final step involves coupling the piperidine-pyrimidine intermediate with a chromenone derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.

    Reduction: Reduction reactions may target the carbonyl group in the chromenone ring.

    Substitution: The chloropyrimidine moiety is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Reduced forms of the chromenone ring.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-7-methoxy-2H-chromen-2-one: Similar structure with a different position of the methoxy group.

    3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-hydroxy-2H-chromen-2-one: Hydroxy group instead of methoxy.

    3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-ethoxy-2H-chromen-2-one: Ethoxy group instead of methoxy.

Uniqueness

The uniqueness of 3-(3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5/c1-27-16-6-2-4-12-8-15(19(26)29-17(12)16)18(25)24-7-3-5-14(11-24)28-20-22-9-13(21)10-23-20/h2,4,6,8-10,14H,3,5,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHFQRCDILCGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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